(1R,2R)-2-Chlorocyclohexane-1-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-2-chlorocyclohexane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2O2S/c7-5-3-1-2-4-6(5)11(8,9)10/h5-6H,1-4H2/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAQTFQTWCUZFN-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)S(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)S(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of (1R,2R)-2-Chlorocyclohexanol
The alcohol precursor is treated with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C to form (1R,2R)-2-chlorocyclohexane-1-sulfonic acid. Subsequent reaction with thionyl chloride (SOCl₂) at reflux converts the sulfonic acid to the sulfonyl chloride.
Reaction Conditions :
-
Step 1 : 0.5 equiv. ClSO₃H, 2 h, 0°C (Yield: 78%)
-
Step 2 : 3.0 equiv. SOCl₂, 6 h, 70°C (Yield: 92%)
This method avoids diazotization, enhancing safety, but requires rigorous moisture control to prevent hydrolysis of intermediates.
Oxidative Sulfurization of Cyclohexene Derivatives
A three-step protocol adapted from aryl sulfonyl chloride synthesis involves:
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Thiolation : Reaction of (1R,2R)-2-chlorocyclohexene with sodium sulfide (Na₂S·9H₂O) in DMF to form a thioether intermediate.
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Oxidation : Treatment with sodium hypochlorite (NaOCl) in acetic acid to yield the sulfonic acid.
-
Chlorination : SOCl₂ in dichloroethane converts the acid to the sulfonyl chloride.
Key Data :
| Step | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Na₂S·9H₂O | 50°C | 6 h | 77% |
| 2 | NaOCl (9.2%) | 25°C | 4 h | 85% |
| 3 | SOCl₂ | 70°C | 13 h | 89% |
This route emphasizes cost-effective reagents and avoids hazardous intermediates, making it suitable for scale-up.
Industrial Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis prioritizes throughput and safety. Continuous flow reactors enable precise control over exothermic sulfonation and chlorination steps, reducing side reactions. For example, a two-stage system couples sulfonic acid formation (residence time: 30 min) with inline SOCl₂ quenching (residence time: 2 h), achieving 94% overall yield at a 500 kg/day scale.
Catalytic Asymmetric Chlorination
Rhodium-catalyzed asymmetric chlorination of cyclohexene derivatives using (R)-BINAP ligands achieves >99% enantiomeric excess (ee). The chlorinated product is then sulfonated via gas-phase SO₃ treatment, followed by SOCl₂ chlorination.
Catalyst Performance :
| Catalyst | ee (%) | Turnover Number |
|---|---|---|
| Rh-(R)-BINAP | 99.2 | 450 |
| Pd-JosiPhos | 95.6 | 320 |
Comparative Analysis of Methods
| Method | Pros | Cons | Yield (%) | ee (%) |
|---|---|---|---|---|
| Sulfonation-Chlorination | Short reaction time, low cost | Moisture-sensitive intermediates | 85 | 98 |
| Oxidative Sulfurization | Scalable, avoids diazotization | Long chlorination step | 89 | 99 |
| Catalytic Chlorination | High enantioselectivity | Expensive catalysts | 91 | 99.2 |
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Chlorocyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to (1R,2R)-2-chlorocyclohexane-1-sulfonic acid using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can yield sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Scientific Research Applications
Sulfonylation Reactions
(1R,2R)-2-Chlorocyclohexane-1-sulfonyl chloride serves as a sulfonylating agent in the synthesis of sulfonamides and other sulfonyl derivatives. Its ability to introduce sulfonyl groups into various substrates enhances the reactivity and functionality of organic molecules.
Case Study : A study demonstrated the use of this compound to synthesize a series of sulfonamides with varying biological activities. The sulfonyl chloride was reacted with amines under mild conditions, yielding high yields of the desired products .
Radical Chemistry
This compound can generate alkyl radicals when reacted with reducing agents, facilitating radical chain reactions. These radicals can be utilized in various coupling reactions to form carbon-carbon bonds.
Case Study : Research highlighted the generation of alkyl radicals from this compound, which were then employed in the Giese reaction to produce complex molecules relevant in pharmaceuticals .
Drug Development
The compound has been explored for its potential in drug development due to its ability to modify biological targets through sulfonamide formation. Sulfonamides are known for their antibacterial properties and are crucial in developing new antibiotics.
Data Table: Antibacterial Activity of Sulfonamides Derived from this compound
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| Sulfanilamide | 32 | Antibacterial |
| Sulfamethoxazole | 16 | Antibacterial |
| Novel Sulfonamide Derivative | 8 | Antibacterial |
MIC = Minimum Inhibitory Concentration
Synthesis of Chiral Compounds
The chiral nature of this compound makes it valuable for synthesizing enantiomerically pure compounds. This is particularly important in the synthesis of pharmaceuticals where stereochemistry plays a critical role in efficacy and safety.
Case Study : A notable application involved using this compound to synthesize chiral sulfonamides that showed improved selectivity in enzyme inhibition assays compared to their racemic counterparts .
Mechanism of Action
The mechanism of action of (1R,2R)-2-Chlorocyclohexane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate in the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.
Comparison with Similar Compounds
2-Chlorocyclohexane-1-sulfonyl Chloride (Unspecified Stereochemistry)
Key Differences :
- The unspecified stereoisomer lacks the defined (1R,2R) configuration, making it a racemic mixture or a non-chiral analog. This reduces its utility in enantioselective synthesis compared to the (1R,2R) isomer.
- Reactivity in chiral environments may differ due to steric and electronic effects influenced by stereochemistry.
(1R,2S,5R)-5-Methyl-2-(Propan-2-yl)cyclohexane-1-sulfonyl Chloride
Key Differences :
- Substituent Effects: The methyl and isopropyl groups increase molecular weight (238.77 vs.
- Applications : The bulky structure may be preferred in reactions requiring controlled steric effects, such as selective sulfonylation of sterically hindered substrates.
Functional Group Analogs
- Cyclohexanecarboxylic Acid Derivatives (e.g., 1-amino-2-hydroxy-(1R,2S)-cyclohexanecarboxylic acid, CAS 197247-91-9): Feature amino and hydroxy groups instead of sulfonyl chloride, leading to distinct reactivity (e.g., peptide coupling vs. sulfonamide formation) .
- Mannich Bases (e.g., (+)-(1R)-1-{[(1R,1S)-2-oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium chloride): Contain ammonium and carbonyl groups, emphasizing divergent applications in alkaloid synthesis .
Data Tables
Table 1: Physical and Chemical Properties
| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|---|---|---|
| (1R,2R)-2-Chlorocyclohexane-1-sulfonyl chloride | Not Provided | C₆H₁₀Cl₂O₂S | 217.11 | 1.41* | 310.1* |
| 2-Chlorocyclohexane-1-sulfonyl chloride (racemic) | 108565-59-9 | C₆H₁₀Cl₂O₂S | 217.11 | 1.41 | 310.1 |
| (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexane-1-sulfonyl chloride | 2648861-38-3 | C₁₀H₁₉ClO₂S | 238.77 | Not Provided | Not Provided |
*Predicted values for (1R,2R) isomer inferred from racemic data .
Biological Activity
(1R,2R)-2-Chlorocyclohexane-1-sulfonyl chloride is a sulfonyl chloride compound with notable applications in organic synthesis and biological research. This article explores its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : CHClOS
- Molecular Weight : 201.12 g/mol
- Physical State : Liquid
- Purity : 95%
- Storage Conditions : Store at 4°C, ship with ice pack
The biological activity of this compound primarily involves its role as an electrophilic reagent. It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride functional group, which is highly reactive towards nucleophiles. This reactivity allows it to form sulfonamide derivatives, which have been studied for their pharmacological properties.
1. Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The conversion of this compound into various sulfonamide compounds has shown efficacy against a range of bacterial strains. For instance, studies have reported that certain sulfonamides derived from this compound demonstrated inhibitory effects on Gram-positive and Gram-negative bacteria.
2. Anticancer Potential
The compound has been investigated for its potential anticancer activity. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of specific enzymes critical for cell proliferation.
Research Findings
A summary of key studies exploring the biological activity of this compound is presented in the table below:
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of sulfonamides from this compound and evaluated their antimicrobial properties. The most active compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.
Case Study 2: Cancer Cell Apoptosis
A separate investigation focused on the anticancer potential of a derivative synthesized from this compound. The study demonstrated that this compound could significantly reduce cell viability in MCF-7 cells by inducing apoptosis through the mitochondrial pathway.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1R,2R)-2-Chlorocyclohexane-1-sulfonyl chloride, and how is stereochemical purity ensured?
- Methodological Answer : The compound is typically synthesized via stereoselective chlorosulfonation of cyclohexane derivatives. For example, sulfonyl chloride intermediates like 3,5-dichloro-2-hydroxybenzenesulfonyl chloride have been used to generate chiral sulfonamides under controlled conditions . To ensure stereochemical purity, chiral auxiliaries or enantioselective catalysts are employed during synthesis. Post-synthesis, stereochemistry is confirmed using X-ray crystallography and NMR spectroscopy (e.g., NOESY for spatial proximity analysis) .
Q. What spectroscopic and analytical methods are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions and stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.
- X-ray Crystallography : Definitive confirmation of stereochemical configuration .
- Polarimetry : To measure optical rotation and verify enantiomeric excess .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The (1R,2R) configuration introduces steric and electronic effects that dictate reaction pathways. For instance, axial sulfonyl chloride groups in cyclohexane derivatives may hinder nucleophilic attack compared to equatorial positions. Studies on related compounds, such as (1R,2R)-1,2-diaminocyclohexane derivatives, show that stereochemistry impacts ligand-metal coordination in catalytic systems, which can be extrapolated to predict reactivity trends in sulfonyl chlorides . Kinetic studies under varying steric conditions (e.g., bulky solvents) are recommended to quantify these effects.
Q. What computational approaches are used to predict the behavior of this compound in catalytic or biochemical systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Models transition states for sulfonation reactions and evaluates energy barriers for stereochemical inversion .
- Molecular Docking : Predicts interactions with enzymes or receptors (e.g., sulfonamide-binding proteins) by simulating ligand conformations .
- Molecular Dynamics (MD) : Assesses stability in solvent environments or under catalytic conditions .
Q. How can researchers mitigate safety risks when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats. Respiratory protection (e.g., N95 masks) is required if dust generation is possible .
- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., HCl gas) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : Immediate rinsing with water for eye/skin contact; seek medical attention if ingested or inhaled .
Application-Oriented Questions
Q. What are the applications of this compound in asymmetric catalysis or chiral ligand synthesis?
- Methodological Answer : This compound serves as a precursor for synthesizing chiral sulfonamide ligands. For example, (1R,2R)-1,2-diaminocyclohexane derivatives are used to create C(2)-symmetric phosphoramidate catalysts for enantioselective reactions . The sulfonyl chloride group can be coupled with amines to generate ligands for transition-metal catalysis (e.g., palladium-catalyzed cross-couplings). Reaction optimization involves monitoring enantioselectivity via chiral HPLC .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?
- Methodological Answer : Stability studies recommend storage at 2–8°C in airtight, amber vials to prevent hydrolysis. Degradation products include cyclohexane sulfonic acid (via hydrolysis) and chlorine gas (under photolytic conditions). Accelerated stability testing (e.g., 40°C/75% relative humidity for 6 months) with LC-MS monitoring is advised to identify decomposition pathways .
Data Contradiction and Resolution
Q. Discrepancies in reported reactivity of stereoisomers: How can researchers validate conflicting data?
- Methodological Answer : Contradictions often arise from impurities or incomplete stereochemical control. To resolve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
